molecular formula C18H20ClNO4 B556077 D-Alanine ethyl ester hydrochloride CAS No. 6331-09-5

D-Alanine ethyl ester hydrochloride

Cat. No.: B556077
CAS No.: 6331-09-5
M. Wt: 153.61 g/mol
InChI Key: ILBZEWOOBCRRAP-PKLMIRHRSA-N
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Description

D-Alanine ethyl ester hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl. It is a derivative of the amino acid D-Alanine, where the carboxyl group is esterified with ethanol, and it is present as a hydrochloride salt. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Alanine ethyl ester hydrochloride can be synthesized through the esterification of D-Alanine with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing D-Alanine with ethanol and hydrochloric acid, followed by purification steps to isolate the ester hydrochloride.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

D-Alanine ethyl ester hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to D-Alanine and ethanol in the presence of water and an acid or base catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

    Reduction and Oxidation: Although less common, the compound can undergo reduction or oxidation under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Reagents such as acyl chlorides or anhydrides for amide bond formation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Hydrolysis: D-Alanine and ethanol.

    Substitution: Various amides or peptides depending on the reactants used.

    Reduction: Reduced forms of the ester or amino group.

    Oxidation: Oxidized derivatives of the ester or amino group.

Scientific Research Applications

D-Alanine ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in studies involving amino acid metabolism and enzyme activity.

    Medicine: Investigated for its potential role in drug development and as a prodrug for D-Alanine.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of D-Alanine ethyl ester hydrochloride primarily involves its hydrolysis to release D-Alanine and ethanol. D-Alanine can then participate in various biochemical pathways, including protein synthesis and neurotransmitter regulation. The ester form enhances its solubility and stability, making it a useful intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanine ethyl ester hydrochloride
  • D-Alanine methyl ester hydrochloride
  • L-Alanine methyl ester hydrochloride
  • D-Serine methyl ester hydrochloride

Comparison

D-Alanine ethyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and the ethyl ester group. Compared to its L-form counterparts, it may exhibit different reactivity and biological activity. The ethyl ester group provides distinct solubility and stability characteristics compared to methyl or tert-butyl esters.

Properties

IUPAC Name

ethyl (2R)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZWMDXJFOOI-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437027
Record name D-Alanine ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-09-5
Record name D-Alanine ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Ethyl 2-amino-propionate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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